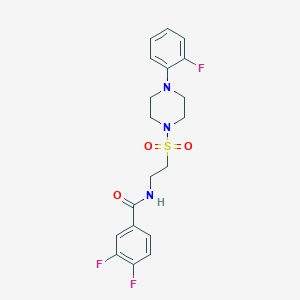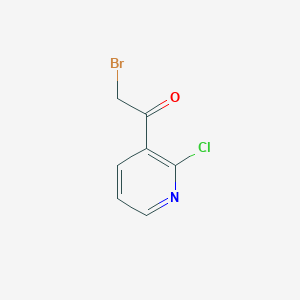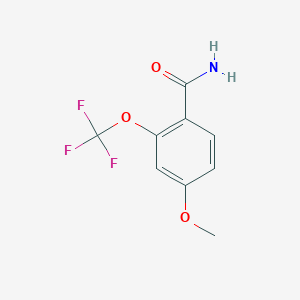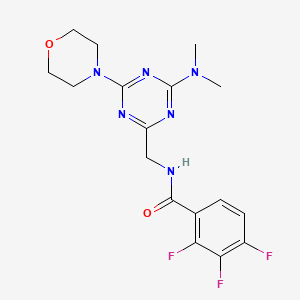![molecular formula C18H19N3O3S B2654196 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 872695-55-1](/img/structure/B2654196.png)
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research in organic synthesis explores the reactivity of compounds containing pyridazinone, benzodioxole, and piperidine functionalities, which are structural motifs present in the compound of interest. Studies demonstrate these motifs' roles in synthesizing complex molecules, indicating their utility in constructing pharmacologically relevant structures and materials science applications. For example, pyridazinone derivatives are synthesized and evaluated for their antioxidant activity, suggesting a role in developing novel antioxidants (Mehvish & Kumar, 2022).
Pharmacological Applications
Benzodioxole and piperidine derivatives have been studied for their potential pharmacological applications. The structural features present in the compound have been explored for their roles in medicinal chemistry, including the synthesis of compounds with antimicrobial and anticancer activities. For instance, pyridine derivatives have shown variable and modest antimicrobial activity against bacteria and fungi, highlighting their potential in designing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(21-8-2-1-3-9-21)11-25-17-7-5-14(19-20-17)13-4-6-15-16(10-13)24-12-23-15/h4-7,10H,1-3,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJEYLFAYSQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

methanone](/img/structure/B2654120.png)



![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)

![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)